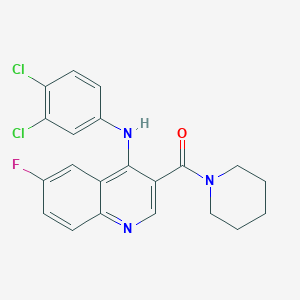

(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Description

The compound “(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone)” is a synthetic organic molecule that features a quinoline core substituted with a dichlorophenylamino group, a fluorine atom, and a piperidinylmethanone moiety

Properties

IUPAC Name |

[4-(3,4-dichloroanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2FN3O/c22-17-6-5-14(11-18(17)23)26-20-15-10-13(24)4-7-19(15)25-12-16(20)21(28)27-8-2-1-3-9-27/h4-7,10-12H,1-3,8-9H2,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUMXPCPLNUTLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone)” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, starting from aniline derivatives and ketones.

Introduction of the dichlorophenylamino group: This step might involve a nucleophilic aromatic substitution reaction where a dichlorophenylamine is reacted with a suitable quinoline intermediate.

Attachment of the piperidinylmethanone moiety: This can be achieved through an amide coupling reaction using piperidine and a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound “(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone)” can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized under strong oxidizing conditions.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone)” would depend on its specific biological target. Generally, compounds with a quinoline core can interact with DNA, enzymes, or receptors, leading to various biological effects. The dichlorophenylamino group and the piperidinylmethanone moiety might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Chloroquine: A well-known antimalarial drug with a quinoline core.

Fluoroquinolones: A class of antibiotics that include a fluorine atom in their structure.

Piperidine derivatives: Compounds containing the piperidine ring, often used in medicinal chemistry.

Uniqueness

The uniqueness of “(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone)” lies in its specific combination of functional groups, which might confer unique biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic molecule belonging to the class of quinoline derivatives. Its unique structure, characterized by a quinoline core substituted with a dichlorophenyl group and a piperidinyl moiety, suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C21H18Cl2FN3O |

| Molecular Weight | 425.29 g/mol |

| CAS Number | 1326835-61-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Compounds with a quinoline core often exhibit the ability to intercalate with DNA or inhibit specific enzymes, leading to effects such as apoptosis in cancer cells or antimicrobial activity against pathogens.

The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the piperidine moiety may influence the pharmacokinetic properties of the compound .

Antimicrobial Properties

Research has indicated that quinoline derivatives possess significant antimicrobial activity. In vitro studies suggest that this compound exhibits potent activity against various bacterial strains and fungi. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, including breast and lung cancer cells, it was found to induce cell cycle arrest and apoptosis. The IC50 values for these effects ranged from 5 to 15 µM, indicating a promising therapeutic index for further development .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound). The compound demonstrated an MIC of 8 µg/mL against E. coli and 16 µg/mL against S. aureus, outperforming standard antibiotics like ampicillin .

Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer properties using MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at 10 µM after 48 hours). Mechanistic studies revealed that it induced apoptosis through caspase activation.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone to improve yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) using Design of Experiments (DoE) approaches. For example, coupling reactions involving piperidine derivatives often benefit from catalysts like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) with DIPEA (N,N-diisopropylethylamine) as a base . Purification via column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (e.g., Chromolith® columns) can isolate the compound ≥95% purity .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR : Use - and -NMR in deuterated DMSO or CDCl to confirm the quinoline-piperidine scaffold and substituent positions. -NMR can validate the fluorine atom’s position .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns .

- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, if crystallizable .

Q. How should researchers design initial in vitro bioactivity screens for this compound?

- Methodological Answer :

- Cell-Based Assays : Use dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) with MTT or CellTiter-Glo® assays. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%) .

- Enzyme Inhibition : Test against kinases or receptors (e.g., EGFR, PI3K) using fluorescence polarization or radiometric assays. IC values should be calculated using nonlinear regression (e.g., GraphPad Prism®) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models via LC-MS/MS. Poor solubility or rapid metabolism (e.g., CYP450-mediated) may explain discrepancies .

- Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites. Structural modifications (e.g., fluorination) can block metabolic hotspots .

- Formulation Optimization : Improve solubility via nanoemulsions or cyclodextrin complexes. Assess stability under physiological pH (e.g., PBS at 7.4) .

Q. What computational and experimental strategies predict the environmental fate of this compound?

- Methodological Answer :

- QSAR Models : Predict biodegradability and toxicity using EPI Suite™ or TEST software. Focus on logP (lipophilicity) and persistence in soil/water .

- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via HPLC-UV and identify byproducts with LC-QTOF .

- Ecotoxicity : Test acute toxicity in Daphnia magna or algae (OECD Guidelines 202/201). LC/EC values inform ecological risk assessments .

Q. How can researchers elucidate the molecular mechanism of action for this compound?

- Methodological Answer :

- Target Identification : Use affinity chromatography (immobilized compound) coupled with SILAC (stable isotope labeling) and LC-MS/MS proteomics .

- CRISPR Screening : Genome-wide knockout libraries (e.g., Brunello) identify genes essential for compound sensitivity .

- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes (e.g., kinase-ligand structures) to guide structure-activity relationship (SAR) studies .

Q. What experimental approaches assess the compound’s stability under pharmaceutical storage conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–12 weeks. Quantify degradation products via UPLC-PDA .

- Excipient Compatibility : Blend with common excipients (e.g., lactose, PVP) and monitor physical/chemical stability by DSC and FTIR .

Data Contradiction Analysis

- Case Example : If in vitro data shows potent EGFR inhibition (IC = 50 nM) but in vivo tumor growth inhibition is negligible, consider:

Experimental Design Templates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.